Uprosertib

Catalog No.
S548425
CAS No.
1047634-65-0
M.F
C18H16Cl2F2N4O2
M. Wt
429.25
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uprosertib

CAS Number

1047634-65-0

Product Name

Uprosertib

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.25

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1

InChI Key

AXTAPYRUEKNRBA-JTQLQIEISA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2141795, GSK2141795, GSK 2141795, GSK795, GSK795, GSK 795, Uprosertib

Description

The exact mass of the compound Uprosertib is 428.06184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uprosertib's Effect on Cancer Cells

Studies have shown that Uprosertib can have various effects on cancer cells, including:

  • Cell cycle arrest: Uprosertib can halt the uncontrolled cell division characteristic of cancer by arresting the cell cycle at specific checkpoints [].
  • Reduced cell survival: Uprosertib may promote apoptosis, a form of programmed cell death, in cancer cells [].
  • Decreased angiogenesis: Uprosertib might inhibit the formation of new blood vessels that tumors require for growth and spread [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

428.06184

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Uprosertib

Dates

Modify: 2023-08-15
1: Dumble M, Crouthamel MC, Zhang SY, Schaber M, Levy D, Robell K, Liu Q, Figueroa DJ, Minthorn EA, Seefeld MA, Rouse MB, Rabindran SK, Heerding DA, Kumar R. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS One. 2014 Jun 30;9(6):e100880. doi: 10.1371/journal.pone.0100880. eCollection 2014. PubMed PMID: 24978597; PubMed Central PMCID: PMC4076210.
2: Pachl F, Plattner P, Ruprecht B, Médard G, Sewald N, Kuster B. Characterization of a chemical affinity probe targeting Akt kinases. J Proteome Res. 2013 Aug 2;12(8):3792-800. doi: 10.1021/pr400455j. Epub 2013 Jul 3. PubMed PMID: 23795919.
3: Pal SK, Reckamp K, Yu H, Figlin RA. Akt inhibitors in clinical development for the treatment of cancer. Expert Opin Investig Drugs. 2010 Nov;19(11):1355-66. doi: 10.1517/13543784.2010.520701. Epub 2010 Sep 16. Review. PubMed PMID: 20846000; PubMed Central PMCID: PMC3244346.

Explore Compound Types